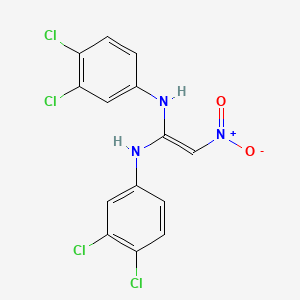
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
There are several synthetic routes to prepare Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
化学反应分析
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various types of chemical reactions:
Oxidation: It can be oxidized to obtain 2-methyl-2-cyclohexene-1,4-dione.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions to form various alkylated derivatives.
Common reagents and conditions used in these reactions include sodium methoxide, piperidine, and catalytic amounts of acids or bases . Major products formed from these reactions include sterols, trisporic acids, and terpenoids .
科学研究应用
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
作用机制
The mechanism by which Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate exerts its effects involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution . These reactions allow it to form different derivatives that can interact with molecular targets and pathways in biological systems .
相似化合物的比较
Ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A closely related compound with similar reactivity.
4-Carbethoxy-3-methyl-2-cyclohexen-1-one: Another similar compound used in organic synthesis.
These compounds share similar chemical properties and applications but differ in their specific structures and reactivity patterns .
属性
CAS 编号 |
111923-29-6 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
ethyl 1-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-12(11(14)15-5-2)7-6-10(13)8-9(12)3/h8H,4-7H2,1-3H3 |
InChI 键 |
WAYNBLFTMORQOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC(=O)C=C1C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


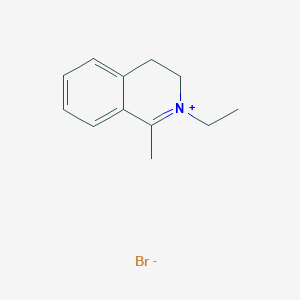
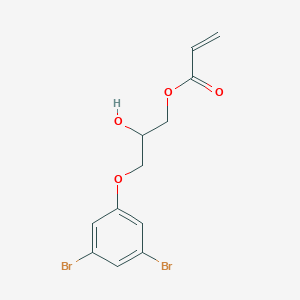
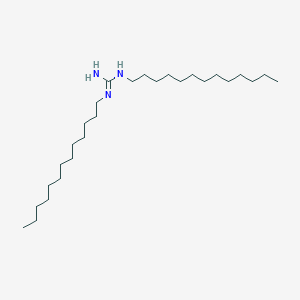
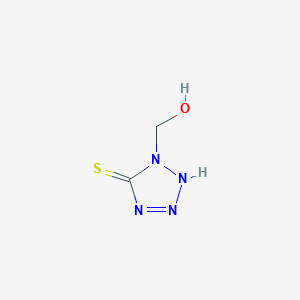
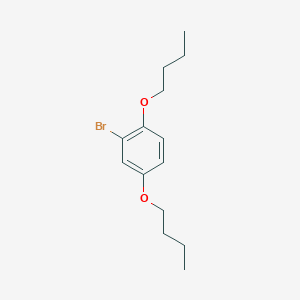

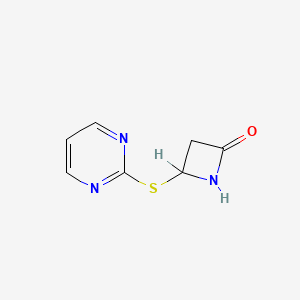
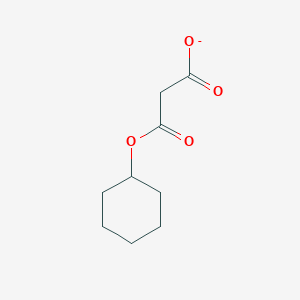
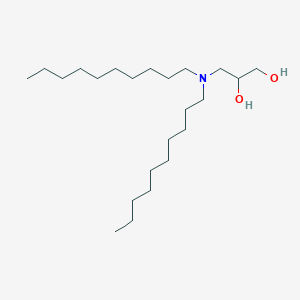
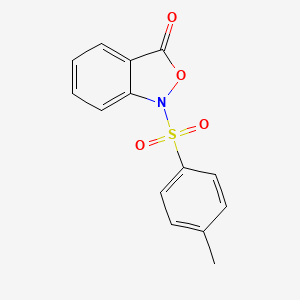
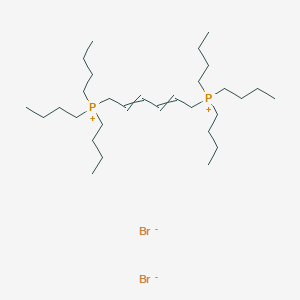
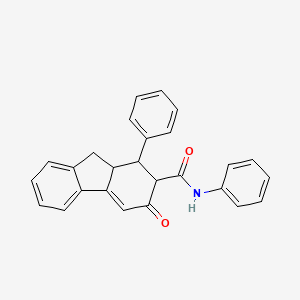
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
